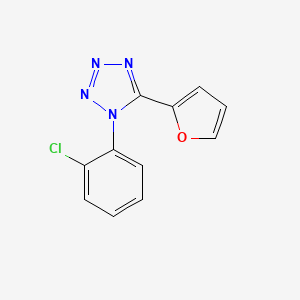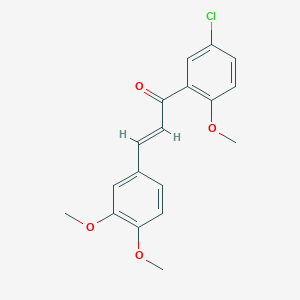![molecular formula C10H14N4O3S B11987579 8-[(2-hydroxypropyl)sulfanyl]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11987579.png)
8-[(2-hydroxypropyl)sulfanyl]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[(2-hydroxypropyl)thio]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound with a unique structure that includes a purine core substituted with hydroxypropylthio and dimethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2-hydroxypropyl)thio]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the reaction of a purine derivative with a hydroxypropylthio reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
8-[(2-hydroxypropyl)thio]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxypropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the purine core.
Substitution: The hydroxypropylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as thiols or amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the purine core.
科学的研究の応用
8-[(2-hydroxypropyl)thio]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 8-[(2-hydroxypropyl)thio]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The hydroxypropylthio group can form hydrogen bonds or other interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
類似化合物との比較
Similar Compounds
- 8-[(2,3-dihydroxypropyl)thio]-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 8-[(3-hydroxypropyl)thio]-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 8-[(2,3-dihydroxypropyl)thio]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
What sets 8-[(2-hydroxypropyl)thio]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione apart from similar compounds is its specific substitution pattern, which can result in unique chemical and biological properties. The presence of the hydroxypropylthio group and the dimethyl substitutions on the purine core can influence its reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C10H14N4O3S |
|---|---|
分子量 |
270.31 g/mol |
IUPAC名 |
8-(2-hydroxypropylsulfanyl)-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C10H14N4O3S/c1-5(15)4-18-10-11-7-6(13(10)2)8(16)12-9(17)14(7)3/h5,15H,4H2,1-3H3,(H,12,16,17) |
InChIキー |
KHSDEEGDRXLHNO-UHFFFAOYSA-N |
正規SMILES |
CC(CSC1=NC2=C(N1C)C(=O)NC(=O)N2C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11987504.png)


![2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11987539.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11987540.png)
![N'-[(E)-(4-methylphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11987545.png)

![isopropyl (2E)-2-(3-bromobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11987564.png)

![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate](/img/structure/B11987585.png)
![2-(2,3-Dichlorophenyl)-5-[2-(2,3-dichlorophenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione](/img/structure/B11987589.png)
![Ethyl {[4-({[(ethoxycarbonyl)amino]carbothioyl}amino)-1-piperazinyl]amino}carbothioylcarbamate](/img/structure/B11987596.png)
![9-Chloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11987607.png)
